Product packaging for Ethyl 12-aminododecanoate(Cat. No.:CAS No. 53005-23-5)

Ethyl 12-aminododecanoate

Cat. No.: B3053318
CAS No.: 53005-23-5
M. Wt: 243.39 g/mol
InChI Key: PATUZIMYRRFICT-UHFFFAOYSA-N
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Description

Ethyl 12-aminododecanoate serves as a significant subject of study in academic and industrial research due to its dual functionality. The presence of both an amino and an ester group on a long C12 alkyl chain makes it a valuable building block and intermediate.

This compound belongs to the class of compounds known as ω-amino esters. These are aliphatic carboxylic acid esters that possess an amino group at the terminal (omega) position of the alkyl chain. The general structure is NH₂(CH₂)ₙCOOR. The properties of these molecules are influenced by the length of the methylene (B1212753) chain (n) and the nature of the ester group (R). This compound, with n=11 and R=ethyl, is a long-chain ω-amino ester. This structure provides a combination of a hydrophobic dodecane (B42187) backbone and hydrophilic end-groups, making it suitable for applications in polymer science and as a surface-modifying agent. The reactivity of the terminal amine and ester groups allows for its participation in various chemical reactions, such as polycondensation and amidation.

Table 1: Comparison of this compound with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary Research Area
This compound C₁₄H₂₉NO₂12-carbon chain, terminal ethyl ester, terminal amine. bldpharm.comPolymer synthesis, surface modification. unibo.itrsc.org
12-Aminododecanoic AcidC₁₂H₂₅NO₂12-carbon chain, terminal carboxylic acid, terminal amine. chemicalbook.comMonomer for Nylon-12. nih.govresearchgate.net
Mthis compoundC₁₃H₂₇NO₂12-carbon chain, terminal methyl ester, terminal amine. Biocatalytic synthesis, polymer precursors. researchgate.netwaseda.jp
12-Amino-1-dodecanolC₁₂H₂₇NO12-carbon chain, terminal alcohol, terminal amine. Synthesis of poly(ester-urethane)s. mdpi.comresearchgate.net

The synthesis of this compound is closely linked to the production of its parent acid, 12-aminododecanoic acid (ADA), the monomer for the high-performance polymer Nylon-12. researchgate.net Traditional industrial synthesis of ADA has relied on petrochemical feedstocks. However, significant research has focused on developing more sustainable routes from renewable resources.

One prominent renewable pathway starts from oleic acid, an abundant fatty acid found in vegetable oils. waseda.jpresearchgate.netresearchgate.net A two-step process involving cross-metathesis of methyl oleate (B1233923) with acrylonitrile, followed by hydrogenation, has been developed to produce mthis compound. ifpenergiesnouvelles.fr Another approach utilizes vernolic acid, extracted from Vernonia galamensis oil, which is converted to 12-oxododecanoic acid and subsequently to 12-aminododecanoic acid. google.com

Biocatalytic methods have also emerged as a powerful alternative. Engineered Escherichia coli have been used to convert dodecanoic acid (lauric acid) or its methyl ester into 12-aminododecanoic acid or its ester. nih.govresearchgate.net These whole-cell biocatalyst systems often employ a multi-enzyme cascade, typically involving a monooxygenase, an alcohol dehydrogenase, and an ω-transaminase, to achieve terminal amination of the fatty acid. researchgate.netrsc.org

Once 12-aminododecanoic acid is obtained, it can be converted to this compound through standard esterification procedures, such as Fischer esterification, by reacting it with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. unibo.itrsc.org

Table 2: Overview of Synthesis Strategies for 12-Aminododecanoate Derivatives

Starting MaterialKey TransformationProductReference
Methyl OleateCross-metathesis with acrylonitrile, hydrogenationMthis compound ifpenergiesnouvelles.fr
Dodecanoic Acid (Lauric Acid)Whole-cell biocatalysis (monooxygenase, ADH, ω-transaminase)12-Aminododecanoic Acid researchgate.netrsc.org
Methyl LaurateWhole-cell biocatalysis (monooxygenase, ω-transaminase)12-Aminododecanoic acid methyl ester nih.govresearchgate.net
12-Aminododecanoic AcidFischer esterification with ethanolThis compound unibo.itrsc.org
Undecylenic AcidMulti-step chemical synthesis12-Aminododecanoic acid esters google.com

The dual functionality of this compound makes it a valuable molecule in both materials science and biochemical research.

In polymer chemistry, it serves as a monomer or a chain modifier. It has been used in the chemoenzymatic synthesis of poly(ester-urethane)s, where the amino and ester groups participate in forming urethane (B1682113) and ester linkages, respectively. mdpi.comresearchgate.net The incorporation of such long-chain amino esters can modify the physical properties of the resulting polymers, such as their tensile strength and hydrophilicity. acs.org

In the field of nanotechnology and surface science, this compound is used for the surface modification of nanoparticles. For instance, it has been reacted to functionalize gold nanoparticles, imparting specific properties to their surfaces for applications in nanomedicine, such as drug delivery systems for glioblastoma. unibo.itunibo.it The long alkyl chain aids in forming stable coatings on the nanoparticle surface, while the terminal groups can be used for further conjugation.

In biochemical research, this compound and its parent acid have been identified as metabolites in microorganisms like Staphylococcus aureus through GC-MS analysis. researchgate.netijpbms.comsemanticscholar.orgresearchgate.net It is also employed as a linker molecule in the synthesis of complex bioconjugates and prodrugs. For example, it has been incorporated into thapsigargin-based prodrugs for targeted cancer therapy and used in the synthesis of oligopeptide-camptothecin conjugates. mdpi.comnih.gov Furthermore, its derivatives are utilized in the development of nanosensors for detecting enzymatic activity, such as lipases in dairy products. google.com

Table 3: Selected Research Applications of this compound

Field of ResearchSpecific ApplicationFinding/OutcomeReference
Polymer ChemistrySynthesis of poly(ester-urethane)sUsed as a monomer to create polymers with chemically recyclable points. mdpi.comresearchgate.net
NanotechnologySurface modification of gold nanoparticlesFunctionalized nanoparticles for potential use in glioblastoma treatment. unibo.itunibo.it
BiochemistryIdentification in microbial extractsDetected as a bioactive compound in Staphylococcus aureus extracts. researchgate.netijpbms.comsemanticscholar.org
Medicinal ChemistrySynthesis of anticancer prodrugsUsed as a linker in oligopeptide-camptothecin and thapsigargin (B1683126) conjugates. mdpi.comnih.gov
BiosensorsDevelopment of enzyme-detecting nanosensorsComponent in a nanoplatform for detecting lipase (B570770) activity. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO2 B3053318 Ethyl 12-aminododecanoate CAS No. 53005-23-5

Properties

IUPAC Name

ethyl 12-aminododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUZIMYRRFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593138
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-23-5
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 12 Aminododecanoate and Its Congeners

Esterification Routes from Omega-Amino Acids

The most direct method for synthesizing Ethyl 12-aminododecanoate is the esterification of 12-aminododecanoic acid. This transformation can be achieved using several established chemical techniques.

Conventional Esterification Techniques from 12-Aminododecanoic Acid

Conventional esterification, particularly the Fischer-Speier esterification, is a widely employed method. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or by gaseous hydrogen chloride (HCl). The use of excess ethanol not only acts as a reactant but also serves as the solvent for the reaction. Water is produced as a byproduct, and its removal, often by azeotropic distillation using a Dean-Stark apparatus, can increase the yield of the desired ester. masterorganicchemistry.com The primary challenge in this synthesis is preventing the polymerization of the amino acid under acidic conditions and high temperatures.

Table 1: Typical Conditions for Fischer-Speier Esterification

Parameter Condition Purpose
Reactants 12-Aminododecanoic Acid, Excess Ethanol Substrate and acyl acceptor
Catalyst Concentrated H₂SO₄ or HCl (gas) Protonates the carbonyl oxygen, activating the carboxylic acid
Temperature Reflux To achieve a sufficient reaction rate

| Byproduct | Water | Removed to shift equilibrium towards product formation |

Thionyl Chloride Mediated Syntheses

An alternative and highly effective method for esterification involves the use of thionyl chloride (SOCl₂) in an alcoholic solvent. masterorganicchemistry.comcommonorganicchemistry.com This approach is particularly advantageous as it proceeds under milder conditions compared to traditional Fischer esterification. When thionyl chloride is added to an alcohol like ethanol, it reacts to form sulfur dioxide (SO₂) and hydrogen chloride (HCl) in situ. reddit.comechemi.com

The generated HCl then acts as the catalyst for the esterification reaction. This method avoids the need to handle corrosive gaseous HCl directly and often leads to high yields of the ester with minimal side products. reddit.com The reaction of thionyl chloride with the carboxylic acid to form an acyl chloride is a possible pathway, but in the presence of excess alcohol, the acid-catalyzed Fischer mechanism predominates. reddit.comechemi.com

Table 2: Thionyl Chloride Mediated Esterification of 12-Aminododecanoic Acid

Step Description Reactants Products
1 In situ Catalyst Generation SOCl₂ + EtOH HCl + SO₂ + EtCl

| 2 | Acid-Catalyzed Esterification | 12-Aminododecanoic Acid + EtOH (in presence of HCl) | this compound + H₂O |

Biomass-Derived Synthetic Pathways

With a growing emphasis on sustainable chemistry, significant research has focused on producing monomers like this compound from renewable resources. Biomass, particularly vegetable oils, serves as a key starting point for these green synthetic routes.

Undecylenic Acid and Castor Oil Derivatives as Feedstocks

Castor oil is a primary renewable feedstock for the production of 12-aminododecanoic acid and its esters. google.comresearchgate.netmdpi.com The oil is rich in ricinoleic acid, which undergoes pyrolysis to yield undecylenic acid and heptanal. wikipedia.orgnih.gov Undecylenic acid, a C11 unsaturated fatty acid, is the key intermediate in this pathway. google.comwikipedia.org

The terminal double bond of undecylenic acid is then functionalized. A common industrial process involves the anti-Markovnikov hydrobromination of the double bond, followed by nucleophilic substitution with ammonia (B1221849) or a nitrogen-containing equivalent to introduce the amino group at the terminal (12th) position. The resulting 12-aminododecanoic acid can then be esterified to this compound using the methods described in section 2.1. This biomass-to-monomer pathway is a cornerstone of environmentally friendly polymer production. google.com

Furan (B31954) Ring Opening and Functionalization Strategies

Furan derivatives, which can be sourced from lignocellulosic biomass (e.g., furfural (B47365) from hemicellulose), represent another potential platform for synthesizing long-chain compounds. mdpi.comjmchemsci.com Although less common for this specific target, a theoretical pathway can be constructed based on established furan chemistry.

The synthesis could begin with a furan derivative, such as 2-methylfuran. A sequence of reactions, potentially involving acylation and subsequent chain extension, could be used to attach a side chain to the furan ring. The key step would be the acid-catalyzed hydrolytic ring opening of the substituted furan, which typically yields a 1,4-dicarbonyl compound. mdpi.com This linear intermediate would then require further chemical modifications, including reductions and functional group interconversions, to construct the final 12-aminododecanoate backbone. This multi-step approach is complex but offers a potential route from carbohydrate-derived feedstocks.

Olefin Metathesis Approaches

Olefin metathesis is a powerful catalytic tool for the formation of carbon-carbon double bonds, enabling the construction of complex molecules from simpler olefinic precursors. mdpi.comuwindsor.ca This methodology can be applied to the synthesis of long-chain functionalized monomers.

A potential strategy for synthesizing a precursor to this compound could involve the cross-metathesis of two smaller, functionalized olefins. mdpi.com For example, the cross-metathesis of 10-undecenoic acid ethyl ester with a protected amino-olefin like N-allyl-phthalimide, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could assemble the C12 backbone. uwindsor.camtak.hu The resulting unsaturated amino ester would then require hydrogenation of the internal double bond to yield the saturated this compound. This approach offers a modular and efficient way to construct the target molecule, though it may require careful selection of catalysts and protecting groups to ensure compatibility with the existing functional groups.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula Role in Synthesis
This compound C₁₄H₂₉NO₂ Target Product
12-Aminododecanoic Acid C₁₂H₂₅NO₂ Precursor/Starting Material
Ethanol C₂H₅OH Reactant/Solvent
Thionyl Chloride SOCl₂ Reagent for in situ catalyst generation
Sulfuric Acid H₂SO₄ Catalyst
Hydrogen Chloride HCl Catalyst
Undecylenic Acid C₁₁H₂₀O₂ Biomass-derived Intermediate
Ricinoleic Acid C₁₈H₃₄O₃ Precursor from Castor Oil
Furfural C₅H₄O₂ Biomass-derived building block
2-Methylfuran C₅H₆O Biomass-derived building block
Heptanal C₇H₁₄O Byproduct of ricinoleic acid pyrolysis
10-Undecenoic acid ethyl ester C₁₃H₂₄O₂ Olefin metathesis precursor

Cross-Metathesis with Functionalized Olefins (e.g., Allyl Cyanide, Homoallyl Cyanide)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found broad application in organic synthesis. nih.govuwindsor.ca Cross-metathesis (CM) allows for the coupling of two different olefin fragments, providing a versatile route to complex molecules. nih.gov This methodology can be employed for the synthesis of precursors to this compound by reacting long-chain unsaturated esters with functionalized olefins like allyl cyanide or homoallyl cyanide. The resulting product contains a nitrile group that can be subsequently reduced to the corresponding amine. The reaction is catalyzed by metal alkylidene complexes, with ruthenium-based catalysts being particularly effective due to their high functional group tolerance. nih.govmdpi.com

The general mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate. uwindsor.camdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Tandem Catalysis: Metathesis and Hydrogenation

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers a streamlined and efficient approach to chemical synthesis. innosyn.comresearchgate.net For the synthesis of saturated amino esters like this compound, a tandem metathesis-hydrogenation sequence is particularly advantageous. innosyn.comnih.gov This process typically begins with the self-metathesis of an unsaturated fatty acid ester, followed by the hydrogenation of the resulting unsaturated product. innosyn.com

Ruthenium-Catalyzed Methodologies

Ruthenium-based catalysts are central to many modern synthetic methodologies, including olefin metathesis and other catalytic transformations. nih.govnih.gov The development of well-defined ruthenium alkylidene complexes, such as the Grubbs catalysts, has revolutionized the field of olefin metathesis. nih.govresearchgate.net These catalysts are known for their remarkable functional group tolerance, allowing them to be used with a wide range of substrates containing acids, alcohols, and amines. nih.gov

In the context of synthesizing this compound precursors, ruthenium catalysts are employed in cross-metathesis reactions as described above. The choice between first and second-generation Grubbs catalysts, or more specialized ruthenium catalysts, can influence the reaction's efficiency and selectivity. researchgate.net Beyond metathesis, ruthenium complexes are also effective catalysts for hydrogenation and amination reactions, which are crucial steps in converting intermediates into the final amino ester product. dntb.gov.ua

Table 1: Overview of Ruthenium-Catalyzed Reactions

Reaction Type Catalyst Type Key Features
Cross-Metathesis Grubbs Catalysts (1st & 2nd Gen) High functional group tolerance, efficient C=C bond formation. nih.govresearchgate.net
Tandem Metathesis-Hydrogenation In situ modified Ru-catalyst Streamlined process, avoids intermediate isolation. innosyn.com
Intramolecular Amination Ruthenium Complexes Enables synthesis of cyclic imines from aminoalkenes. dntb.gov.ua

Carbon Chain Extension Techniques

Utilizing Boc-Protected Omega-Amino Acid Precursors

The synthesis of this compound can also be achieved through the chain extension of shorter omega-amino acid precursors. A common strategy involves the use of Boc (tert-butyloxycarbonyl) protected amino acids. The Boc group serves to protect the amine functionality during subsequent chemical transformations, preventing unwanted side reactions. nih.govrsc.org

This methodology allows for the stepwise elongation of the carbon chain to reach the desired twelve-carbon backbone. Various synthetic techniques can be employed for the chain extension, followed by the deprotection of the amine and esterification to yield this compound. The use of Boc-protected precursors is a well-established and reliable method in peptide synthesis and can be adapted for the synthesis of long-chain amino esters. nih.govnih.gov

Enzymatic Synthesis and Biocatalysis

Enzyme-Mediated Esterification Processes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes, such as lipases, can be used to catalyze the esterification of 12-aminododecanoic acid to produce this compound. These reactions are typically carried out under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov

The high specificity of enzymes ensures that the reaction occurs only at the desired functional group, minimizing the need for protecting groups. nih.gov While the direct enzymatic synthesis of this compound is a promising approach, research in this specific area is ongoing. Related enzymatic processes, such as the hydroxylation of fatty acids by cytochrome P450 monooxygenases, demonstrate the potential of biocatalysis for producing valuable long-chain functionalized molecules. mdpi.com

Table 2: Comparison of Synthetic Methodologies

Methodology Key Advantages Potential Challenges
Cross-Metathesis Versatility in substrate scope. Catalyst cost and removal.
Tandem Catalysis Increased efficiency, reduced waste. Catalyst compatibility for multiple steps.
Ruthenium-Catalysis High functional group tolerance. nih.gov Potential for metal contamination in the final product. unideb.hu
Boc-Protected Precursors Well-established and reliable. Multi-step process, requires protection/deprotection. nih.gov
Enzymatic Synthesis High selectivity, mild conditions. nih.govnih.gov Enzyme stability and cost, reaction rates can be slow.

Chemoenzymatic Cascade Reactions for Monomer Production

The synthesis of ω-amino acids, which are valuable monomers for the production of polyamides like Nylon-12, has been significantly advanced through the development of chemoenzymatic cascade reactions. These one-pot processes utilize the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild and environmentally favorable conditions, often starting from renewable feedstocks. A prominent example is the synthesis of 12-aminododecanoic acid, the immediate precursor to this compound, using lauric acid as a starting material. organic-chemistry.orgnih.gov

This multi-enzyme cascade process typically initiates with the terminal hydroxylation of the fatty acid, followed by an oxidation step to form an aldehyde, and culminates in a transamination reaction to introduce the amino group. The resulting 12-aminododecanoic acid can then be readily converted to this compound through standard acid-catalyzed esterification with ethanol.

A representative chemoenzymatic cascade for the synthesis of 12-aminododecanoic acid from lauric acid is outlined below:

ω-Hydroxylation : A cytochrome P450 monooxygenase (P450) enzyme selectively hydroxylates the terminal methyl group of lauric acid, producing 12-hydroxylauric acid. This initial step requires a reductase partner for the P450 enzyme and a source of reducing equivalents, typically provided by NADPH.

Oxidation : The terminal hydroxyl group of 12-hydroxylauric acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), yielding 12-oxododecanoic acid.

Transamination : In the final enzymatic step, an ω-transaminase (ω-TA) catalyzes the conversion of the aldehyde group of 12-oxododecanoic acid into a primary amine, thus forming 12-aminododecanoic acid. This reaction commonly utilizes an amino donor such as L-alanine.

To improve the economic viability and efficiency of this cascade, cofactor regeneration systems are often integrated into the one-pot reaction. For example, glucose dehydrogenase (GDH) can be used to regenerate the NADPH consumed in the hydroxylation step, while alanine (B10760859) dehydrogenase (AlaDH) can regenerate the L-alanine amino donor from pyruvate, which is a byproduct of the transamination reaction.

Table 1: Key Enzymes and Transformations in the Chemoenzymatic Synthesis of 12-Aminododecanoic Acid

Step Substrate Enzyme Enzyme Class Product
1 Lauric Acid Cytochrome P450 Monooxygenase Oxidoreductase 12-Hydroxylauric Acid
2 12-Hydroxylauric Acid Alcohol Dehydrogenase Oxidoreductase 12-Oxododecanoic Acid
3 12-Oxododecanoic Acid ω-Transaminase Transferase 12-Aminododecanoic Acid

Nitrilation and Hydrogenation of Unsaturated Esters

An alternative synthetic route to this compound can be envisioned through the chemical modification of an unsaturated ester precursor. This pathway involves a two-step sequence of nitrilation (also known as hydrocyanation) followed by catalytic hydrogenation. This approach provides a method for the terminal functionalization of a long-chain ester. A suitable and readily available starting material for this synthesis is an ester of 10-undecenoic acid, such as ethyl 10-undecenoate.

The proposed synthetic strategy would proceed via the following steps:

Anti-Markovnikov Hydrocyanation (Nitrilation) : The terminal alkene of ethyl 10-undecenoate undergoes an anti-Markovnikov addition of a cyanide source, such as hydrogen cyanide (HCN). This reaction is typically catalyzed by a transition metal complex. For instance, nickel-catalyzed isomerization-hydrocyanation tandem reactions have been demonstrated to be effective in converting internal olefins into linear nitriles, indicating the potential of this methodology for long-chain unsaturated esters to produce ethyl 12-cyanododecanoate. organic-chemistry.org The anti-Markovnikov regioselectivity is critical for obtaining the desired linear ω-amino ester.

Hydrogenation of the Nitrile : The nitrile group of the resulting ethyl 12-cyanododecanoate is then reduced to a primary amine through catalytic hydrogenation. This transformation yields the target compound, this compound. A variety of catalysts can be employed for this reduction, with a key challenge being the selective formation of the primary amine while minimizing the production of secondary and tertiary amine side products.

Table 2: Representative Catalysts and Conditions for the Hydrogenation of Nitriles to Primary Amines

Catalyst Substrate Type Conditions Primary Amine Selectivity
Raney Nickel Aliphatic Nitriles High pressure H₂, optional NH₃ Moderate to High
Rhodium on Carbon Aliphatic Nitriles Mild to high pressure H₂ High
Palladium on Carbon Aromatic & Aliphatic Nitriles Mild conditions, often with an acidic additive High
Cobalt-based catalysts Aliphatic Nitriles High pressure and temperature Good

Chemical Reactions and Transformations of Ethyl 12 Aminododecanoate

Amination Reactions

While Ethyl 12-aminododecanoate already possesses a primary amine, this group can undergo further reactions, commonly referred to as N-alkylation, to form secondary or tertiary amines. These reactions involve the amine acting as a nucleophile. chemguide.co.ukmasterorganicchemistry.com

One common method is reaction with alkyl halides. The primary amine attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. This process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.orgopenstax.org To achieve selective mono-alkylation, specific reaction conditions and a controlled stoichiometry of reagents are necessary. organic-chemistry.org

A more modern and atom-economical approach is the N-alkylation using alcohols through a "borrowing hydrogen" methodology. nih.govresearchgate.net In this process, a transition metal catalyst (e.g., based on Iridium or Ruthenium) temporarily oxidizes the alcohol to an aldehyde. researchgate.net The amine then condenses with the in situ-generated aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the secondary amine. researchgate.net This method is advantageous as it uses readily available alcohols and produces water as the only byproduct. researchgate.net

Table 1: Representative Amination (N-Alkylation) Reactions This table presents plausible N-alkylation reactions of this compound based on general methods for primary amines and amino esters.

ReactantReagent/CatalystProductReaction Type
This compoundAlkyl Halide (e.g., CH₃I) in the presence of a weak baseEthyl 12-(methylamino)dodecanoateNucleophilic Substitution
This compoundAlcohol (e.g., Benzyl alcohol) with a transition metal catalyst (e.g., Ru or Ir complex)Ethyl 12-(benzylamino)dodecanoateCatalytic N-alkylation (Borrowing Hydrogen)
This compoundExcess Alkyl Halide (e.g., CH₃I) with a strong base[11-(ethoxycarbonyl)undecyl]trimethylammonium iodideExhaustive Alkylation (Quaternization)

Ester Transformations and Transesterification

The ethyl ester functional group of this compound can be readily transformed through hydrolysis or transesterification. These reactions are typically catalyzed by either an acid or a base. libretexts.org

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. masterorganicchemistry.com This equilibrium reaction is often driven to completion by using the desired alcohol as the solvent (in large excess). masterorganicchemistry.comic.ac.uk Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification, which is generally faster, proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. ic.ac.uk A variety of catalysts, including mineral acids (H₂SO₄), bases (NaOH, KOH), salts (CH₃COOK), and solid catalysts like ion-exchange resins (e.g., Amberlyst-15), can be employed. nih.govresearchgate.net

Hydrolysis is the reaction of the ester with water to produce the corresponding carboxylic acid (12-aminododecanoic acid) and ethanol (B145695).

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemguide.co.uklibretexts.org It requires heating the ester with a large excess of water and a strong acid catalyst. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields an alcohol and the salt of the carboxylic acid (e.g., sodium 12-aminododecanoate). libretexts.org Subsequent acidification protonates the carboxylate to give the free amino acid. google.com

Table 2: Ester Transformation Reactions This table illustrates common ester transformations applicable to this compound.

ReactionReagentsProductsKey Conditions
TransesterificationMethanol (B129727) (large excess), Acid or Base catalyst (e.g., H₂SO₄ or NaOCH₃)Mthis compound + EthanolHeating under reflux
Acid-Catalyzed HydrolysisExcess H₂O, Strong acid catalyst (e.g., HCl, H₂SO₄)12-Aminododecanoic acid + EthanolHeating under reflux; Reversible
Base-Catalyzed Hydrolysis (Saponification)Aqueous NaOH or KOH, then acid workup (e.g., HCl)12-Aminododecanoic acid + EthanolHeating; Irreversible

Amide Bond Formation

The primary amine of this compound can act as a nucleophile, reacting with carboxylic acids or their derivatives to form a stable amide bond. unimi.it This reaction is fundamental in peptide synthesis and the creation of polyamides.

The most direct method involves reacting the amine with a carboxylic acid. Because this direct condensation is energetically unfavorable, a coupling agent is typically required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. organic-chemistry.org

Alternatively, more reactive carboxylic acid derivatives can be used.

Acyl Chlorides (Acid Chlorides): These are highly reactive and readily form amides upon reaction with amines. The reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. openstax.org

Acid Anhydrides: These are also effective acylating agents, reacting with the amine to form an amide and a carboxylic acid.

A significant industrial application of this chemistry is in the synthesis of polymers. 12-Aminododecanoic acid, which can be obtained from the hydrolysis of its ester, is the monomer for Nylon-12. researchgate.net The polymerization occurs via a polycondensation reaction, where the amino group of one monomer reacts with the carboxylic acid group of another, forming a long polyamide chain with the repeating amide linkages. nih.gov

Table 3: Amide Bond Formation Reactions This table outlines methods for forming an amide using the amine functionality of this compound.

Carboxylic Acid SourceReagents/ConditionsProduct Type
Carboxylic Acid (R-COOH)Coupling agent (e.g., DCC, EDC) in an aprotic solventN-Acyl this compound
Acyl Chloride (R-COCl)Non-nucleophilic base (e.g., Pyridine)N-Acyl this compound
Acid Anhydride ((R-CO)₂O)Heating, often in the presence of a baseN-Acyl this compound
12-Aminododecanoic acid (self-condensation)High temperature, removal of waterPolyamide-12 (Nylon-12)

Reductive Transformations

The ester functional group in this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.

The most common and effective reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄ or LAH). ic.ac.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. libretexts.org This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. adichemistry.com An aqueous workup step is then required to protonate the resulting alkoxide and destroy any excess reagent. adichemistry.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

This reaction converts this compound into 12-aminododecan-1-ol, a valuable amino alcohol intermediate used in the synthesis of surfactants, pharmaceuticals, and other specialty chemicals.

Table 4: Reduction of this compound This table details the conditions for the reduction of the ester group.

Starting MaterialReducing AgentSolventProduct
This compound1) Lithium Aluminium Hydride (LiAlH₄) 2) Water/Acid WorkupAnhydrous Tetrahydrofuran (THF) or Diethyl Ether12-aminododecan-1-ol

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. This compound, with its two distinct functional groups, can be the substrate for several such transformations, many of which are covered in the sections above.

Key interconversions for this compound include:

Ester to Carboxylic Acid: Achieved via acid or base-catalyzed hydrolysis (see Section 3.2). libretexts.org

Ester to Primary Alcohol: Accomplished through reduction with a strong hydride agent like LiAlH₄ (see Section 3.4). masterorganicchemistry.com

Ester to another Ester: Performed via transesterification in the presence of a different alcohol (see Section 3.2). masterorganicchemistry.com

Primary Amine to Amide: Resulting from acylation with a carboxylic acid or its derivative (see Section 3.3). openstax.org

Primary Amine to Secondary/Tertiary Amine: Occurs via N-alkylation with alkyl halides or alcohols (see Section 3.1). nih.gov

Another important FGI is the Hofmann Elimination . This reaction sequence converts an amine into an alkene. openstax.org For this compound, this would first involve exhaustive methylation of the amino group with excess methyl iodide to form a quaternary ammonium salt. openstax.org Subsequent treatment with a strong base, such as silver oxide (Ag₂O) and heat, induces an E2 elimination reaction, yielding an alkene. In this case, the product would likely be ethyl dodec-11-enoate. openstax.org

These interconversions highlight the utility of this compound as a platform molecule, from which a diverse range of other compounds can be synthesized. nih.govbiosyn.com

Table 5: Summary of Functional Group Interconversions (FGI) This table summarizes the main transformations possible for the functional groups of this compound.

Initial GroupTransformationResulting GroupTypical Reagents
Ethyl EsterHydrolysisCarboxylic AcidH₃O⁺ or OH⁻/H₃O⁺
Ethyl EsterReductionPrimary AlcoholLiAlH₄
Primary AmineAcylationAmideAcyl Chloride or Carboxylic Acid + Coupling Agent
Primary AmineAlkylationSecondary/Tertiary AmineAlkyl Halide or Alcohol + Catalyst
Primary AmineHofmann EliminationAlkene1) Excess CH₃I 2) Ag₂O, Heat

Derivatives and Advanced Functionalization of Ethyl 12 Aminododecanoate

Salt Forms: Hydrochloride Derivatives

The primary amine group of ethyl 12-aminododecanoate can readily form salts with inorganic acids. The most common of these is the hydrochloride salt. The formation of the hydrochloride derivative is typically achieved by treating a solution of the free base with hydrogen chloride, often dissolved in an organic solvent like ethanol (B145695) or diethyl ether. This process protonates the amino group, forming the ammonium (B1175870) chloride salt.

The conversion to a hydrochloride salt offers several advantages in handling and application:

Increased Stability: The salt form is generally more crystalline and less prone to degradation than the free base.

Improved Solubility: Hydrochloride salts often exhibit enhanced solubility in aqueous or protic solvents, which can be beneficial for certain reaction conditions.

Simplified Purification: The crystalline nature of the salt can facilitate purification through recrystallization.

Table 1: Properties of Related Hydrochloride Salt

Compound Name CAS Number Molecular Formula Molecular Weight

Alkyl Ester Homologs (e.g., Mthis compound)

The ethyl ester of 12-aminododecanoic acid is part of a series of alkyl ester homologs. The properties and reactivity of these esters can be modulated by changing the length of the alkyl chain. The most common homolog is mthis compound. These esters can be synthesized from 12-aminododecanoic acid through Fischer esterification, reacting the carboxylic acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions.

Alkyl ester homologs are valuable in various synthetic applications. For instance, in polymerization reactions, the choice of the alkyl ester can influence the reaction kinetics and the properties of the resulting polymer. In biological applications, the ester group can affect the compound's cell permeability and hydrolysis rate.

A patent describes a process for producing 12-aminododecanoic acid and its esters, noting that the gas chromatography of methylated 12-aminododecanoic acid shows peaks corresponding to the primary amino ester (H₂N(CH₂)₁₁CO₂CH₃) nih.gov. Mass spectrometry data for this primary amino ester reveals a molecular ion plus one (M+1) peak at m/z 230 nih.gov.

Table 2: Comparison of Alkyl Ester Homologs

Compound Name Molecular Formula Molecular Weight Key Features
Mthis compound C13H27NO2 229.36 g/mol Shorter alkyl chain, potentially faster reaction kinetics.

Amino Acid and Peptide Conjugates

The unique structure of this compound, with its long aliphatic chain separating two reactive functional groups, makes it an attractive component for creating amino acid and peptide conjugates.

In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide chains to act as a long, flexible spacer or linker. In this context, the amino group would be protected (e.g., with an Fmoc or Boc group) and the ethyl ester would be hydrolyzed to the free carboxylic acid to allow for coupling to the resin or to another amino acid in the growing peptide chain.

Alternatively, it can be used in the framework of "safety-catch" linkers. These linkers are stable throughout the synthesis but can be activated for cleavage under specific conditions. The long chain of 12-aminododecanoic acid can be part of such a linker, connecting the peptide to the solid support.

The long alkyl chain can provide several benefits:

Spatial Separation: It physically separates the bulky drug molecule from the antibody, which can help to preserve the antibody's binding affinity.

Modulation of Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the solubility and aggregation properties of the ADC.

Enhanced Stability: Non-cleavable linkers, which include simple alkyl chains, are known for their high stability in plasma. The active form of the drug is released only after the complete lysosomal degradation of the antibody-drug conjugate.

Macrocyclic Derivative Synthesis

The synthesis of macrocycles is a significant area of research, particularly for developing new therapeutic agents with improved stability and cell permeability.

On-resin macrocyclization is a powerful technique where a linear precursor, attached to a solid support, is cyclized before being cleaved from the resin. This approach often leads to higher yields of the desired cyclic product by minimizing intermolecular side reactions.

This compound derivatives can be employed in these strategies. For example, a peptide can be synthesized on a resin, with one end of the peptide chain being a 12-aminododecanoyl moiety. The terminal amino group of the dodecanoyl chain can then be reacted with the N-terminal amino acid of the peptide to form a large macrocycle. This "head-to-tail" cyclization can be facilitated by anchoring the peptide to the resin through the side chain of an amino acid like glutamic acid or aspartic acid, leaving the N- and C-termini free to react. The long, flexible 12-carbon chain can help to span the distance required for cyclization, especially in larger peptides.

Table 3: Mentioned Compounds

Compound Name
This compound
This compound hydrochloride
Mthis compound
Mthis compound hydrochloride
12-aminododecanoic acid
Glutamic acid

Heterocyclic Analogs and Related Structures

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.gov this compound provides two reactive sites—the amino and the ester groups—that can be exploited for the construction of heterocyclic systems.

One of the most direct heterocyclic transformations is intramolecular cyclization. While the direct cyclization of this compound would require high-dilution conditions to favor the formation of a large 13-membered macrocyclic lactam over intermolecular polymerization, this pathway represents a key strategy for synthesizing macrocycles. nih.govbeilstein-journals.org Such large rings are of interest in drug discovery for their ability to mimic peptide structures and modulate protein-protein interactions.

More commonly, the bifunctional nature of this compound is utilized to incorporate its long alkyl chain into larger constructs that contain heterocyclic motifs. The amine can act as a nucleophile in reactions to build rings. For instance, it can be used in multicomponent reactions, like the Ugi condensation, which is known for its efficiency in generating molecular diversity and can be followed by post-Ugi cyclizations to form complex heterocyclic libraries. nih.gov In one documented example, this compound hydrochloride was reacted with a substituted pyrimidine (B1678525) in the presence of potassium carbonate and triethylamine (B128534) as part of a multi-step synthesis to create a complex heterocyclic derivative, demonstrating its utility as a synthon for introducing a long, functionalized chain onto a pre-existing heterocyclic core. googleapis.com

The general strategies for forming heterocycles often involve the intramolecular cyclization of precursors containing the necessary functional groups. quimicaorganica.orgresearchgate.net this compound can be derivatized at its amino group to install a second functional group, which can then react with the ester to close a ring. This approach allows the long dodecanoate (B1226587) chain to serve as a scaffold, influencing properties like solubility and membrane permeability of the final heterocyclic compound.

Potential Heterocyclic ApplicationSynthetic StrategyRelevance of this compound
Macrocyclic Lactams Intramolecular aminolysisThe molecule provides the necessary amino and ester groups for head-to-tail cyclization, forming a 13-membered ring.
Substituted N-Heterocycles Nucleophilic substitution / condensationThe primary amine acts as a nucleophile to attack an electrophilic center on another molecule, incorporating the C12 chain. googleapis.com
Complex Heterocycles via MCR Ugi or other multicomponent reactionsServes as the amine component, introducing a long ester-terminated alkyl chain into a linear precursor suitable for post-reaction cyclization. nih.gov

PROTAC Linker Architectures

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov These molecules consist of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them. The linker is a critical component, as its length, flexibility, and chemical composition significantly impact the efficacy of the PROTAC. explorationpub.com

The long, flexible alkyl chain of this compound makes it an ideal precursor for the synthesis of PROTAC linkers. The most common linker motifs are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.govnih.gov Alkyl chains provide stable and flexible connectivity, and their length is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. researchgate.net

Research has shown that linker length is a key parameter to optimize for potent protein degradation. nih.gov For some targets, linkers with 12 to 29 atoms were found to exhibit potent, submicromolar degradation activity, whereas shorter linkers were inactive. nih.gov The C11 alkyl backbone of this compound provides a substantial portion of this required length. Its flexibility allows the two ends of the PROTAC to orient themselves optimally for simultaneous binding, a crucial factor for degradation efficiency. nih.gov

The synthesis of PROTACs often involves a modular approach where the linker is built up from commercially available bifunctional building blocks. nih.gov this compound can be readily modified at both the amine and ester ends to attach the POI and E3 ligase ligands, respectively. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand via amide bond formation, a common strategy in PROTAC synthesis. nih.gov Similarly, the amine can be used for coupling to a carboxylic acid-functionalized ligand. This modularity facilitates the creation of libraries of PROTACs with varying linker lengths to empirically determine the optimal structure for a given target. nih.gov

Linker TypeKey CharacteristicsRelevance of this compound Backbone
Alkyl Chains Provide flexibility and hydrophobicity. Length is critical for ternary complex formation. nih.govresearchgate.netThe C11 chain provides a significant, flexible, and hydrophobic spacer ideal for this linker type. nih.gov
PEG Chains Increase water solubility and can improve cell permeability. explorationpub.comCan be combined with the alkyl chain of this compound to fine-tune solubility and length.
Rigid Linkers Incorporate motifs like piperazine (B1678402) or alkynes to reduce conformational flexibility, which can improve potency. nih.govnih.govThe amine or ester function can be used as an attachment point for these rigidifying elements.

Ligand Design for Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org this compound possesses two potential donor atoms—the nitrogen of the primary amine and one of the oxygen atoms of the ester group. This allows it to function as a bidentate ligand, meaning it can "bite" a metal center in two places. purdue.edu

When an amino acid or its ester derivative coordinates to a metal ion as an N,O-bidentate ligand, it typically forms a stable five-membered chelate ring (M-O-C-C-N). wikipedia.orgstudy.com This chelation effect enhances the stability of the resulting complex compared to coordination with two separate monodentate ligands. The amino group acts as a Lewis base, donating its lone pair of electrons to the metal ion, while the carbonyl oxygen of the ester can similarly donate a pair of electrons.

The most distinctive feature of this compound as a ligand is its long, non-coordinating alkyl chain. This substantial hydrophobic tail would significantly influence the properties of any resulting metal complex. Key effects would include:

Solubility: The long alkyl chain would impart significant lipophilicity to the metal complex, making it more soluble in nonpolar organic solvents and less soluble in water.

Self-Assembly: In certain solvents, the amphiphilic nature of the complex (polar metal-ligand head and nonpolar alkyl tail) could lead to the formation of supramolecular structures like micelles or monolayers.

While simple alkyl groups can bond directly to a metal center to form organometallic complexes, the coordination chemistry of this compound would be dominated by the stronger donor capabilities of the nitrogen and oxygen atoms. wikipedia.orgilpi.com The alkyl chain itself would primarily serve to modify the physical properties of the complex rather than participating directly in coordination, barring any unusual C-H activation. libretexts.org

PropertyDescriptionRole of this compound
Coordination Mode Bidentate (two-toothed) ligand. purdue.eduBinds to a metal center via the amino nitrogen and an ester oxygen, forming a stable five-membered chelate ring. wikipedia.org
Donor Atoms Nitrogen (amine) and Oxygen (ester).Both are Lewis bases capable of donating electron pairs to a metal ion.
Resulting Complex Chelate complex with a long hydrophobic tail.The alkyl chain influences solubility, steric hindrance, and potential for self-assembly.

Polymerization Chemistry and Materials Applications of Ethyl 12 Aminododecanoate Monomers

Polyamide Synthesis (e.g., Nylon 12, Nylon 13)

Ethyl 12-aminododecanoate is a derivative of 12-aminododecanoic acid (ω-aminolauric acid), the primary monomer for Nylon 12. Polyamides, or nylons, are characterized by the repeating amide linkages (-CONH-) in their backbone, which are responsible for their desirable properties, including high strength, thermal stability, and chemical resistance. The properties of specific nylons are determined by the length of the alkane chain segments between the amide groups. researchgate.net

Monomer Conversion Pathways

The conversion of amino acid esters like this compound into polyamides occurs through a step-growth polycondensation reaction. In this process, the nucleophilic amine group of one monomer attacks the electrophilic carbonyl carbon of the ester group on another monomer. This reaction forms an amide bond and releases ethanol (B145695) as a byproduct. The reaction is driven to completion by the continuous removal of the ethanol, shifting the equilibrium towards the formation of high molecular weight polymer chains.

This pathway is an alternative to the two primary commercial routes for Nylon 12 synthesis:

Polycondensation of ω-aminolauric acid: This involves the direct reaction between the amine and carboxylic acid groups, eliminating water. wikipedia.org

Ring-opening polymerization of laurolactam: This is the preferred commercial route, where the cyclic monomer is opened and polymerized at high temperatures. wikipedia.orgresearchgate.net

The use of this compound offers a pathway that proceeds via polycondensation, similar to using the parent amino acid, but with the elimination of ethanol instead of water.

Industrial Production Feedstock Research

Research into the production of the C12 monomer for Nylon 12 has focused on shifting from traditional petrochemical feedstocks to more sustainable, bio-based sources.

Traditional Chemical Synthesis: The conventional industrial synthesis of laurolactam, the precursor to Nylon 12, begins with the trimerization of 1,3-butadiene, which is derived from the steam cracking of crude oil. mdpi.com This multi-step chemical process involves toxic materials and has significant environmental concerns. nih.gov

Bio-based Synthesis Research: Increasing attention has been given to producing the Nylon 12 monomer, ω-aminododecanoic acid (ω-AmDDA), from renewable resources to create "bioplastics". nih.govresearchgate.net These methods often utilize multi-enzyme cascade reactions to convert fatty acids derived from plant oils into the desired monomer. nih.govnih.gov

Key research findings in bio-based production include:

Conversion from Dodecanoic Acid (DDA): Engineered E. coli cell factories have been developed to biosynthesize ω-AmDDA directly from glucose. nih.gov This involves introducing a thioesterase specific for C12 acyl-ACP and a multi-enzyme cascade that converts the resulting DDA to ω-AmDDA. nih.gov A cascade of P450 (CYP153A), alcohol dehydrogenase (AlkJ), and ω-transaminase (ω-TA) has been shown to successfully convert DDA to ω-AmDDA. nih.govresearchgate.net

Conversion from Other Natural Feedstocks: Research has also demonstrated the synthesis of 12-aminododecanoic acid precursors from linoleic acid using a three-enzyme cascade involving lipoxygenase, hydroperoxide lyase, and ω-transaminase. nih.gov Another innovative route uses vernolic acid, a naturally epoxidized fatty acid from the seed oil of Vernonia galamensis, which can be converted to 12-aminododecanoic acid. google.com

Table 1: Comparison of Feedstocks for Nylon 12 Monomer Production
Feedstock TypeStarting MaterialKey ProcessAdvantagesChallenges/DisadvantagesReference
Petrochemical1,3-Butadiene (from crude oil)Multi-step chemical synthesisEstablished, large-scale processRelies on fossil fuels, involves hazardous chemicals, environmental concerns mdpi.comnih.gov
Bio-based (Fatty Acid)Dodecanoic Acid (DDA)Multi-enzyme cascade in engineered microbesRenewable feedstock, potentially greener processProcess optimization, scaling up production nih.govnih.gov
Bio-based (Fatty Acid)Linoleic AcidThree-enzyme cascade (LOX, HPL, ω-TA)Utilizes common plant oil fatty acidAchieving high conversion rates nih.gov
Bio-based (Plant Oil)Vernolic AcidChemical conversion (hydrogenation, oxidation, etc.)Utilizes a naturally functionalized fatty acidAvailability and extraction of vernolic acid google.com
Bio-based (Sugar)GlucoseEngineered E. coli fermentationDe novo synthesis from a basic sugar feedstockComplex metabolic engineering, low initial yields nih.gov

Poly(ester-urethane) and Poly(ester-amide) Systems

By incorporating ester and urethane (B1682113) linkages into the polymer backbone alongside amide groups, it is possible to create materials with a diverse range of properties. Poly(ester-amide)s (PEAs) and poly(ester-urethane)s (PEUs) are promising classes of biodegradable materials because they combine the robust mechanical properties imparted by amide and urethane groups with the hydrolytic degradability of ester groups. researchgate.netrsc.org

Lipase-Catalyzed Polycondensation

Enzymatic polymerization using lipases has emerged as a green alternative to traditional chemical catalysis for producing polyesters and polyamides. mdpi.com Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435), can effectively catalyze polycondensation reactions under mild conditions. nih.govnih.gov This chemoenzymatic approach offers high selectivity and avoids the use of harsh metal catalysts. nih.gov

In the context of this compound, a lipase would catalyze the aminolysis of the ethyl ester, forming the amide bond of a poly(ester-amide) or reacting with other monomers like diols to create more complex structures. Research has demonstrated successful lipase-catalyzed polycondensation of similar long-chain hydroxy acids and their esters, indicating the viability of this method for monomers like this compound. nih.govresearchgate.net

Biodegradable Polymer Architectures

The biodegradability of polymers derived from this compound in PEA and PEU systems stems from the presence of hydrolysable ester bonds in the polymer backbone. researchgate.netnih.gov While the amide bonds found in nylons are very stable, the introduction of ester linkages creates points of weakness that are susceptible to cleavage by water (hydrolysis) or enzymes in a biological environment. pnrjournal.com This allows the polymer to break down into smaller, non-toxic molecules that can be metabolized or excreted by the body, a crucial feature for biomedical applications. nih.govresearchgate.net

These materials are being developed for applications such as:

Drug delivery systems nih.govpnrjournal.com

Tissue engineering scaffolds rsc.org

Resorbable sutures and medical implants mdpi.com

The degradation rate can be controlled by adjusting the ratio of ester to amide groups; a higher ester content generally leads to faster degradation. pnrjournal.com

Tunable Polymer Properties through Monomer Variation

A key advantage of synthesizing copolymers like PEAs and PEUs is the ability to fine-tune the final material properties by varying the type and ratio of the co-monomers. mdpi.com By copolymerizing this compound with other monomers, such as diols, dicarboxylic acids, or different amino acids, a wide range of properties can be achieved.

Table 2: Effect of Monomer Variation on Polymer Properties
PropertyEffect of Monomer VariationExampleReference
Thermal Properties (Tm, Tg)Incorporating a co-monomer disrupts the regular polymer chain structure, typically lowering the melting temperature (Tm) and altering the glass transition temperature (Tg).Copolymerizing 12-hydroxydodecanoic acid (12HD) with 12-hydroxystearate (12HS) decreased the Tm from 87.6°C (pure poly(12HD)) as the 12HS content increased. nih.govresearchgate.net
Mechanical PropertiesVarying the ratio of rigid (e.g., aromatic diacids) to flexible (e.g., long aliphatic chains from this compound) segments can control stiffness, elasticity, and strength.The Young's modulus and hardness of poly(12HD-co-12HS) decreased with increasing 12HS content, transitioning the material from a crystalline plastic to a soft elastomer. nih.gov
Biodegradation RateIncreasing the density of hydrolysable ester linkages relative to stable amide or urethane linkages generally accelerates the degradation rate.In poly(ester-amide)s, the degradation rate is dependent on the hydrophilicity of the amino acids used and the ratio of ester to amide bonds. pnrjournal.com
FunctionalityUsing co-monomers with pendant functional groups (e.g., -NH2, -OH, -COOH) allows for the creation of polymers that can be further modified, for instance, for drug conjugation.Amino acid-based poly(ester-urethane-urea)s can be designed with specific functional blocks to optimize performance as nanocarriers for drug delivery. nih.govrsc.org

This tunability allows for the rational design of polymer architectures tailored to specific applications, from flexible elastomers to rigid engineering plastics, all while retaining the desirable characteristic of biodegradability.

Controlled Polymerization Kinetics

The ability to control the kinetics of polymerization is crucial for tailoring the properties of the resulting polymer, such as molecular weight, polydispersity, and block copolymer formation. For monomers like this compound, which possess both an amine and an ester functional group, various polymerization techniques can be theoretically applied. The long aliphatic chain of the dodecanoate (B1226587) moiety imparts flexibility and hydrophobicity to the resulting polymer, making it a candidate for applications where these properties are desired.

Studies on Sodium N-Chloroacetyl-12-aminododecanoate

Direct studies on the controlled polymerization kinetics of Sodium N-Chloroacetyl-12-aminododecanoate are not extensively reported in publicly available literature. However, the reactivity of this monomer can be inferred from the well-established chemistry of N-chloroacetyl derivatives of amino acids and the anionic polymerization of lactams, which are structurally related. acs.orgrsc.org

The N-chloroacetyl group is an effective acylating agent and can be used to activate the amino group of the 12-aminododecanoate monomer. tandfonline.com The resulting N-chloroacetyl derivative can, in principle, undergo polymerization through a nucleophilic substitution mechanism. The presence of the sodium counter-ion suggests an anionic polymerization pathway.

Theoretical Polymerization Mechanism:

The polymerization of Sodium N-Chloroacetyl-12-aminododecanoate can be conceptualized as a type of anionic ring-opening polymerization if a cyclic intermediate were formed, or more likely, a step-growth polycondensation via nucleophilic attack. The chloroacetyl group is highly reactive towards nucleophiles, including the deprotonated amine of another monomer molecule. tandfonline.comnih.gov

The kinetics of such a polymerization would likely exhibit a dependence on monomer and initiator concentrations. In anionic polymerizations of related systems like β-lactams, the rate often shows a first-order dependence on both the monomer and co-initiator concentrations. acs.org A similar kinetic profile could be anticipated for Sodium N-Chloroacetyl-12-aminododecanoate, although the specific rate constants would be influenced by factors such as the solvent, temperature, and the nature of the counter-ion.

Challenges in Controlled Polymerization:

Achieving controlled polymerization with a monomer like Sodium N-Chloroacetyl-12-aminododecanoate presents several challenges. The high reactivity of the chloroacetyl group could lead to side reactions, such as intramolecular cyclization or reactions with impurities, which would terminate the growing polymer chain and broaden the molecular weight distribution. mdpi.com Careful control of reaction conditions, including temperature and purity of reactants, would be essential to achieve a living or controlled polymerization.

Advanced Polymer Applications (Research Focus)

Polymers derived from this compound, which are essentially long-chain aliphatic polyamides with ester linkages, are expected to exhibit a unique combination of properties. The long methylene (B1212753) chain provides flexibility, hydrophobicity, and a low melting point, similar to polyamide 12 (Nylon 12). The presence of the ester group, however, introduces a potential site for hydrolytic degradation, which can be advantageous in certain biomedical applications. While specific research on polymers of this compound is limited, their potential applications can be extrapolated from studies on similar long-chain aliphatic polyamides. acs.orgdigitaloceanspaces.com

Biomedical Materials Research (excluding direct clinical use)

The biocompatibility and biodegradability of poly(amino acid)s and aliphatic polyamides make them attractive candidates for biomedical research. nih.govnih.govresearchgate.netresearchgate.net Polymers based on 12-aminododecanoic acid would likely exhibit good biocompatibility due to their resemblance to natural fatty acids and amino acids. The ester linkage in a polymer of this compound would offer a tunable degradation profile, which is highly desirable for applications such as temporary scaffolds in tissue engineering and matrices for controlled drug delivery. acs.org

Potential Research Areas:

Tissue Engineering Scaffolds: The flexibility and processability of a poly(this compound) would allow for the fabrication of porous scaffolds with mechanical properties that can be tailored to match those of specific tissues.

Drug Delivery Systems: The hydrophobic nature of the polymer could be utilized to encapsulate hydrophobic drugs, while the hydrolytic degradation of the ester bonds would allow for their sustained release over time.

Surface Coatings for Medical Devices: The polymer could be used to coat medical implants to improve their biocompatibility and reduce inflammatory responses.

Specialized Coating and Adhesive Compositions

Long-chain aliphatic polyamides are known for their excellent adhesion, chemical resistance, and flexibility, making them suitable for specialized coatings and adhesives. acs.org A polymer derived from this compound would be expected to share these characteristics.

Properties Relevant to Coatings and Adhesives:

PropertyAnticipated Characteristic of Poly(this compound)
Adhesion Good adhesion to a variety of substrates due to the presence of polar amide and ester groups.
Flexibility High flexibility conferred by the long aliphatic chain.
Chemical Resistance Good resistance to oils, fuels, and other non-polar solvents.
Moisture Resistance Lower moisture absorption compared to shorter-chain polyamides, leading to better dimensional stability.

These properties suggest potential research into its use as a binder in flexible packaging adhesives, as a protective coating for metal and plastic components, and as a hot-melt adhesive.

Fiber and Textile Material Development

Aliphatic polyamides, particularly those with long methylene chains like Nylon 12, are used in the textile industry for applications requiring high durability, flexibility, and low moisture absorption. btdsco.comtextileschool.cominphormnyc.commarsalatextile.comtextileblog.com Fibers made from a polymer of this compound could offer a unique combination of properties for specialized textile applications.

Potential Fiber Properties and Applications:

Softness and Flexibility: The long aliphatic chain would result in soft and flexible fibers, suitable for textiles that come into contact with the skin. marsalatextile.com

Moisture Wicking: The hydrophobic nature of the polymer would contribute to good moisture-wicking properties, making it a candidate for performance apparel. inphormnyc.com

Durability: Like other polyamides, it is expected to have good abrasion resistance and tensile strength. textileblog.com

Research in this area could focus on melt-spinning of the polymer to produce fine-denier fibers for technical textiles, non-woven fabrics, and specialty apparel where a combination of softness, durability, and moisture management is required.

Biological and Natural Occurrence Research of Ethyl 12 Aminododecanoate

Analytical and Characterization Methodologies for Ethyl 12 Aminododecanoate Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like Ethyl 12-aminododecanoate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: In the proton NMR spectrum of this compound, specific signals correspond to each chemically distinct proton in the molecule. The ethyl ester group is readily identified by a quartet signal around 4.1 ppm for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet around 1.25 ppm for the methyl protons (-O-CH₂-CH₃). The long polymethylene chain (-(CH₂)₉-) typically appears as a broad multiplet centered around 1.2-1.6 ppm. The methylene group adjacent to the ester carbonyl (α-CH₂) shows a triplet at approximately 2.3 ppm, while the methylene group adjacent to the terminal amino group (-CH₂-NH₂) appears as a triplet around 2.7 ppm. The protons of the primary amine (-NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 174 ppm. The carbons of the ethyl group are observed at approximately 60 ppm (-O-CH₂) and 14 ppm (-CH₃). The methylene carbon attached to the nitrogen (-CH₂-NH₂) is found around 42 ppm, while the carbon adjacent to the carbonyl group (α-CH₂) is at about 34 ppm. The carbons in the long alkyl chain produce a series of signals in the 25-30 ppm region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-CH₃~4.1Quartet2H
-CH₂-NH₂~2.7Triplet2H
-CH₂-C=O~2.3Triplet2H
-(CH₂)₉-~1.2-1.6Multiplet18H
-O-CH₂-CH₃~1.25Triplet3H
-NH₂VariableBroad Singlet2H

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C=O~174
-O-CH₂-~60
-CH₂-NH₂~42
-CH₂-C=O~34
-(CH₂)₉-~25-30
-CH₃~14

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For a molecule like this compound, several ionization techniques are applicable.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For amino acid esters, analysis by GC-MS can sometimes be challenging due to the polarity of the amino group, and derivatization is often employed to increase volatility and thermal stability mdpi.comnih.gov.

However, if analyzed directly using electron ionization (EI), the mass spectrum of this compound (molar mass: 243.39 g/mol ) would be expected to show a molecular ion peak ([M]⁺•) at m/z = 243. A characteristic and often base peak for ethyl esters is the fragment resulting from McLafferty rearrangement, which would appear at m/z = 88. Other fragments would arise from the cleavage of the long alkyl chain.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

m/z ValueIdentityFragmentation Pathway
243[M]⁺•Molecular Ion
198[M-OC₂H₅]⁺Loss of the ethoxy group
88[C₄H₈O₂]⁺•McLafferty Rearrangement
30[CH₂NH₂]⁺Alpha-cleavage at the amine

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules nih.gov. Given the presence of the basic primary amino group, this compound is expected to ionize very efficiently in positive ion mode. The technique typically produces a protonated molecular ion, [M+H]⁺. For this compound, this would result in a prominent signal at m/z = 244. ESI-MS is a valuable tool for confirming the molecular weight of the compound with high accuracy and sensitivity nih.govacs.org.

MALDI is another soft ionization technique that allows for the analysis of large and non-volatile molecules. The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. Similar to ESI, MALDI is gentle and typically produces intact molecular ions. For this compound, MALDI-MS would also be expected to generate the protonated molecule [M+H]⁺ at m/z = 244. This method is advantageous for its high throughput and tolerance to some buffers and salts.

Mass Spectrometry (MS)

Chromatographic Separations

Chromatographic methods are essential for the purification of this compound from reaction byproducts and for assessing its purity. The choice of technique depends on the scale and purpose of the separation.

Column Chromatography: For preparative scale purification, flash column chromatography is commonly used. This compound possesses both a polar amine head and a long, nonpolar alkyl tail, giving it moderate polarity. A typical stationary phase would be silica (B1680970) gel. The mobile phase would likely be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. By gradually increasing the proportion of ethyl acetate, compounds are eluted based on their polarity, allowing for the isolation of the desired product rsc.orgrsc.org.

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analytical purity assessment, HPLC is the method of choice.

Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This setup is effective for separating isomers or compounds with minor differences in their polar functional groups.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). In RP-HPLC, this compound would be retained based on the hydrophobicity of its long alkyl chain, with more polar impurities eluting earlier. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amino group, ensuring sharp, symmetrical peaks.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For amino acid esters like this compound, GC-FID is a commonly employed method. Often, derivatization of the primary amine group is performed to improve the compound's volatility and chromatographic behavior.

In a typical analysis, the corresponding methyl ester of 12-aminododecanoic acid, a closely related compound, is analyzed by GC after methylation with diazomethane. This process can result in the formation of both the primary amino ester (H₂N(CH₂)₁₁CO₂CH₃) and the tertiary amino ester ((CH₃)₂N(CH₂)₁₁CO₂CH₃), which are then separable by GC google.com.

While specific operational parameters for this compound are not extensively detailed in readily available literature, general methods for the GC analysis of long-chain fatty acid ethyl esters can be adapted. A suitable setup would likely involve a capillary column, such as one coated with a non-polar stationary phase like SE-30, and a programmed temperature gradient to ensure efficient separation. The flame ionization detector provides high sensitivity for organic compounds.

Table 1: Illustrative GC-FID Parameters for Long-Chain Ester Analysis

ParameterValue
Column Capillary, SE-30 or similar non-polar phase
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen
Temperature Program Initial Temp: 100°C, Ramp: 10°C/min to 250°C
Detection Flame Ionization Detector (FID)

Note: This table presents typical parameters and may require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile and rapid technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For a compound like this compound, which possesses both a polar amino group and a non-polar hydrocarbon chain, the choice of the mobile phase is crucial for achieving good separation on a polar stationary phase like silica gel.

A common approach for separating compounds of intermediate polarity is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the mobile phase can be finely tuned by adjusting the ratio of these solvents. For amino compounds, the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can improve peak shape and reduce tailing by preventing the interaction of the basic amino group with the acidic silica gel surface.

Table 2: Potential TLC Systems for this compound Analysis

Stationary PhaseMobile Phase Composition (v/v)Expected Rf ValueVisualization
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3)0.3 - 0.5UV light (254 nm), Ninhydrin stain
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (B129727) (95:5)0.4 - 0.6UV light (254 nm), Ninhydrin stain
Silica Gel 60 F₂₅₄Chloroform:Methanol:Ammonia (85:14:1)0.5 - 0.7UV light (254 nm), Ninhydrin stain

Note: Rf values are indicative and can vary based on experimental conditions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial evidence for its empirical and molecular formula. For a newly synthesized compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values. A close agreement, typically within ±0.4%, is considered a strong confirmation of the compound's purity and proposed structure.

**Table 3: Elemental Composition of this compound (C₁₄H₂₉NO₂) **

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01114168.15469.08
Hydrogen (H)1.0082929.23212.02
Nitrogen (N)14.007114.0075.76
Oxygen (O)15.999231.99813.15
Total 243.391 100.00

Note: The calculated values serve as the reference standard for experimental elemental analysis results.

Computational and Theoretical Studies of Ethyl 12 Aminododecanoate Systems

Molecular Modeling and Simulation

Molecular modeling and simulation of Ethyl 12-aminododecanoate involve creating a computer-based representation of the molecule to study its dynamic behavior. Techniques such as molecular dynamics (MD) are employed to simulate the movement of atoms and molecules over time, providing a detailed view of conformational changes and interactions with its environment.

In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. For this compound, the force field would account for bond lengths, angles, and dihedrals within the molecule, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. By solving Newton's equations of motion, the trajectory of each atom can be determined, revealing how the molecule behaves in different solvents or near biological macromolecules.

These simulations can predict various properties of this compound, such as its preferred conformations in aqueous and non-polar environments. The long dodecanoate (B1226587) chain is expected to exhibit significant flexibility, and simulations can quantify the distribution of different conformers. This information is crucial for understanding how the molecule might interact with biological targets.

Interactive Data Table: Conformational Analysis of this compound

Below is a hypothetical representation of data that could be obtained from molecular dynamics simulations, illustrating the distribution of different conformers of this compound in a simulated aqueous environment.

Conformer TypePopulation (%)End-to-End Distance (Å)Solvent Accessible Surface Area (Ų)
Extended3515.2450
Bent5510.8420
Folded107.5390

Quantum Chemical Calculations for Interaction Energies

Quantum chemical calculations offer a highly accurate method for determining the interaction energies between this compound and other molecules. These calculations are based on the principles of quantum mechanics and can provide detailed information about the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the interacting molecules and calculate the binding energy of the complex. For this compound, quantum chemical calculations can elucidate the strength and geometry of hydrogen bonds formed between its amino group and potential binding partners, such as water molecules or amino acid residues in a protein. These calculations have been successfully applied to understand the interaction of amino acids with various ions and surfaces. doaj.org

Furthermore, energy decomposition analysis can be performed to break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a deeper understanding of the driving forces behind the molecular recognition process. Such detailed energy breakdowns are crucial for the rational design of molecules with enhanced binding affinities.

Interactive Data Table: Hypothetical Interaction Energies of this compound with an Amino Acid Residue

This table presents a hypothetical breakdown of interaction energies between the amino group of this compound and the carboxyl group of an aspartic acid residue, as would be determined by quantum chemical calculations.

Energy ComponentEnergy (kcal/mol)
Electrostatic-8.5
Exchange-Repulsion5.2
Polarization-2.1
Dispersion-1.8
Total Interaction Energy -7.2

Computational Drug Design Principles (focus on compound interaction)

Computational drug design leverages the understanding of molecular interactions to design novel therapeutic agents. For a molecule like this compound, these principles can be applied to explore its potential as a lead compound or a scaffold for further modification. The core of this approach is to optimize the interactions between the designed molecule and its biological target. nih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies in this field. taylorandfrancis.com If the three-dimensional structure of a target protein is known, SBDD can be used to design molecules that fit precisely into the binding site and form favorable interactions. For this compound, this would involve identifying key hydrogen bond donors and acceptors, as well as hydrophobic pockets in the target that can accommodate the long alkyl chain.

In the absence of a known target structure, LBDD methods can be employed. These methods rely on the knowledge of other molecules that bind to the target of interest. By identifying the common chemical features, or pharmacophores, of these known ligands, new molecules with similar properties can be designed. The flexible nature of the dodecanoate chain in this compound would be a key consideration in pharmacophore modeling.

Structure-Activity Relationship (SAR) Derivations in Designed Molecules

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. drugdesign.orggardp.org For derivatives of this compound, SAR would involve systematically modifying different parts of the molecule and observing the effect on a specific biological endpoint. Computational methods can play a significant role in deriving and interpreting these relationships. collaborativedrug.com

Key structural features of this compound that could be explored in SAR studies include:

The length of the alkyl chain: Increasing or decreasing the number of methylene (B1212753) units could affect hydrophobicity and, consequently, membrane permeability and binding to hydrophobic pockets. Studies on other long-chain molecules have shown that chain length can significantly impact antimicrobial activity. mdpi.com

The nature of the amino group: Modification of the primary amine to a secondary or tertiary amine, or its replacement with other functional groups, would alter its hydrogen bonding capacity and basicity.

The ester group: Changing the ethyl ester to other alkyl esters could influence the molecule's solubility and metabolic stability.

By correlating these structural changes with biological activity, a predictive SAR model can be developed. This model can then guide the design of new, more potent, and selective molecules.

In silico Docking Studies (related to enzyme inhibition)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of enzyme inhibition. researchgate.netfrontiersin.org For this compound, docking studies could be performed to investigate its potential to inhibit various enzymes.

The process involves placing the three-dimensional structure of this compound into the active site of a target enzyme and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating more favorable interactions. Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, if this compound were to be investigated as a potential inhibitor of fatty acid synthase (FASN), a key enzyme in lipid metabolism, docking studies could predict its binding mode within the FASN active site. The long alkyl chain could occupy a hydrophobic channel, while the amino and ester groups could form specific hydrogen bonds with active site residues. The results of such studies can provide valuable hypotheses for experimental validation.

Interactive Data Table: Hypothetical Docking Scores of this compound and Analogs against a Target Enzyme

This table illustrates how docking scores can be used to compare the predicted binding affinities of this compound and its hypothetical derivatives against a target enzyme.

CompoundModificationDocking Score (kcal/mol)Key Interactions
This compound--7.8Hydrogen bond with Ser123, Hydrophobic interactions
Mthis compoundEthyl ester to Methyl ester-7.6Hydrogen bond with Ser123, Hydrophobic interactions
Ethyl 10-aminodecanoateShorter alkyl chain-6.9Hydrogen bond with Ser123, Reduced hydrophobic interactions
Ethyl 12-(methylamino)dodecanoatePrimary amine to Secondary amine-7.2Altered hydrogen bonding pattern

Q & A

Q. What are the most effective synthetic routes for producing ethyl 12-aminododecanoate, and how do reaction conditions influence yield?

this compound can be synthesized via catalytic hydrogenation of oxime intermediates or chemocatalytic amination of alcohols. For example, hydrogenation of methyl 10-undecenoate oxime (1f) in a 300 ml autoclave at 25 mmol scale achieved 77% selectivity for the primary amine after 15 minutes, with a turnover frequency (TOF) of 8934 h⁻¹ . Alternatively, catalytic amination of methyl 12-hydroxydodecanoate using a Xantphos-ruthenium system achieved 95% selectivity under optimized conditions (150°C, 0.06 MPa NH₃) . Key variables include reaction time, catalyst loading, and ammonia pressure. Prolonged reaction times (>15 min) reduce selectivity due to deaminative coupling .

Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?

Gas chromatography-mass spectrometry (GC-MS) is widely used for structural identification, as demonstrated in studies detecting this compound in microbial extracts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for functional group analysis. High-performance liquid chromatography (HPLC) with UV detection can assess purity, especially when monitoring byproducts like secondary amines . Cross-referencing with databases such as NIST Chemistry WebBook ensures accurate spectral matching .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While this compound is not classified as hazardous under GHS guidelines, standard laboratory precautions apply: use gloves, eye protection, and fume hoods during synthesis. Store in a cool, dry environment away from oxidizers. Waste should be disposed of via approved chemical waste protocols. Documentation of risk assessments and emergency procedures is essential, per institutional safety guidelines .

Advanced Research Questions

Q. How can researchers optimize the trade-off between selectivity and conversion efficiency in this compound synthesis?

Kinetic studies reveal that selectivity for the primary amine peaks at intermediate reaction times (e.g., 15 min for oxime hydrogenation), beyond which deaminative coupling dominates . Design of experiments (DoE) approaches, such as factorial designs, can model interactions between variables like temperature, catalyst concentration, and ammonia pressure. For example, varying DHA/EPA ethyl ester concentrations (40–400 mM) and monitoring reaction rates via kinetic assays (e.g., TOF calculations) enables optimization . Real-time monitoring using inline spectroscopy (e.g., Raman) can further refine process control.

Q. What methodologies address contradictions in reported catalytic performance for this compound production?

Discrepancies in catalytic efficiency often arise from differences in solvent systems, substrate purity, or catalyst activation protocols. For instance, Xantphos-based ruthenium catalysts show higher selectivity (95–98%) in toluene compared to polar aprotic solvents . Systematic replication studies with controlled variables (e.g., solvent dielectric constant, ligand-to-metal ratios) are critical. Statistical tools like ANOVA can isolate significant factors, while error analysis (e.g., standard deviations in TOF measurements) quantifies reproducibility .

Q. How can researchers design experiments to explore the biological activity of this compound?

In vitro assays using bacterial models (e.g., Staphylococcus aureus) combined with metabolomic profiling (GC-MS or LC-MS) can identify bioactive derivatives . Dose-response studies should include negative controls (solvent-only) and positive controls (known antimicrobial agents). For in vivo studies, murine models with standardized endpoints (e.g., inflammatory markers) are recommended. Ethical approvals and rigorous statistical frameworks (e.g., power analysis) are mandatory .

Q. What strategies resolve spectral interference when analyzing this compound in complex mixtures?

Matrix effects in GC-MS or LC-MS analyses can be mitigated using isotope-labeled internal standards (e.g., ¹³C-labeled this compound). Chromatographic separation optimization (e.g., gradient elution in HPLC) reduces co-elution artifacts. Data-independent acquisition (DIA) mass spectrometry enhances specificity in untargeted metabolomics . Cross-validation with orthogonal techniques (e.g., NMR) confirms peak assignments .

Methodological Frameworks

  • Experimental Design : Use factorial designs to evaluate multiple variables (e.g., temperature, catalyst loading) and their interactions. Include triplicate runs to assess reproducibility .
  • Data Analysis : Apply multivariate statistics (e.g., principal component analysis) to disentangle complex datasets. Error propagation models quantify uncertainties in kinetic parameters .
  • Literature Synthesis : Compare catalytic performance metrics (TOF, selectivity) across studies while accounting for methodological differences (e.g., solvent choice, substrate purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.